methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride
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Overview
Description
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO4S It is known for its unique structure, which includes an azetidine ring, a methanesulfonyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using a dehydrating agent.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions. Methanesulfonyl chloride is commonly used as the sulfonylating agent in the presence of a base such as triethylamine.
Esterification: The carboxylate ester is formed through esterification reactions, typically using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of sulfone or sulfoxide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
The major products formed from these reactions include various substituted azetidines, reduced azetidine derivatives, and oxidized sulfone or sulfoxide compounds.
Scientific Research Applications
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a precursor for drug development.
Biological Studies: It is used in studies to understand the interactions of azetidine derivatives with biological targets.
Industrial Applications: The compound is explored for its utility in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methanesulfonylazetidine-2-carboxylate
- Ethyl 3-methanesulfonylazetidine-3-carboxylate
- Methyl 3-methanesulfonylpyrrolidine-3-carboxylate
Uniqueness
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the azetidine ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
2639414-83-6 |
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Molecular Formula |
C6H12ClNO4S |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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